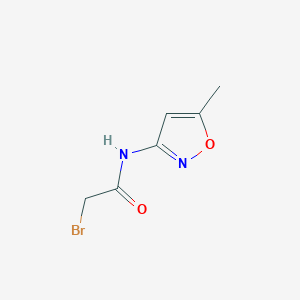

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYWPJAXHXFGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424486 | |

| Record name | 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92947-26-7 | |

| Record name | 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide

Executive Summary

This compound is a key bifunctional molecule, serving as a valuable intermediate in the synthesis of more complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its structure incorporates a reactive bromoacetyl group, an excellent electrophile for alkylation reactions, and a 5-methylisoxazole-3-amine core, a scaffold present in numerous bioactive compounds. This guide provides a comprehensive overview of the synthetic pathway to this molecule, designed for researchers, chemists, and professionals in drug development. It elucidates the underlying chemical principles, offers detailed, field-tested protocols for the synthesis of the crucial precursor 3-amino-5-methylisoxazole and the final acylation step, and addresses critical aspects of safety, handling, and product characterization.

Introduction and Retrosynthetic Analysis

The synthesis of this compound is most logically achieved through a direct amide bond formation. The isoxazole ring system is known for its wide range of pharmacological properties, including analgesic, anti-inflammatory, and anti-bacterial activities. The bromoacetamide moiety, in turn, is a classic alkylating agent used to covalently modify biological targets or to serve as a handle for further synthetic elaboration.

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection across the amide C-N bond. This approach identifies two primary synthons: the nucleophilic amine, 3-amino-5-methylisoxazole , and an electrophilic bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride .

Caption: Retrosynthetic analysis of the target molecule.

This guide will first detail the synthesis of the critical 3-amino-5-methylisoxazole intermediate before proceeding to the final acylation reaction.

Synthesis of Key Intermediate: 3-Amino-5-methylisoxazole

The accessibility and purity of 3-amino-5-methylisoxazole are paramount for the successful synthesis of the final product. Several synthetic routes have been reported, often in patent literature, each with distinct advantages and challenges.[1][2][3] One robust and scalable method involves a three-step sequence starting from readily available commodity chemicals, ethyl acetate and acetonitrile.[1]

Synthetic Pathway Overview

This pathway avoids the use of hazardous reagents like chloroform, which were common in older methods.[1] The sequence is as follows:

-

Claisen Condensation: Acetonitrile is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic carbanion, which then attacks ethyl acetate to form acetoacetonitrile.

-

Hydrazone Formation: The resulting acetoacetonitrile reacts with p-toluenesulfonyl hydrazide to yield the corresponding hydrazone.

-

Cyclization: The hydrazone undergoes a base-mediated ring-closure reaction with hydroxylamine to furnish the desired 3-amino-5-methylisoxazole.[1]

Caption: Selected synthesis pathway for the key amine intermediate.

Detailed Experimental Protocol (Adapted from CN107721941B)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Sodium Hydride (60% in oil) | 24.00 | 14.0 g | 0.35 | Handle with extreme care |

| Tetrahydrofuran (THF) | 72.11 | 120 mL | - | Anhydrous |

| Acetonitrile | 41.05 | 14.4 g | 0.35 | Anhydrous |

| Ethyl Acetate | 88.11 | 26.4 g | 0.30 | Anhydrous |

| p-Toluenesulfonyl hydrazide | 186.24 | 50.3 g | 0.27 | - |

| Hydroxylamine Hydrochloride | 69.49 | 16.7 g | 0.24 | - |

| Potassium Carbonate | 138.21 | 99.5 g | 0.72 | - |

Step-by-Step Procedure:

-

Acetoacetonitrile Synthesis: To a solution of acetonitrile (14.4 g) in anhydrous THF (120 mL) in a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (14.0 g, 60% dispersion) portion-wise at 0-5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Subsequently, add ethyl acetate (26.4 g) dropwise while maintaining the temperature below 10 °C. Stir the reaction mixture for 2-3 hours at room temperature. The reaction is quenched by the slow addition of water, followed by acidification with HCl (1M) to pH ~5-6. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude acetoacetonitrile.

-

Hydrazone Formation: The crude acetoacetonitrile from the previous step is dissolved in ethanol. p-Toluenesulfonyl hydrazide (50.3 g) is added, and the mixture is refluxed for 4-6 hours. Upon cooling, the hydrazone product typically precipitates and can be collected by filtration.

-

Cyclization to 3-Amino-5-methylisoxazole: In a separate flask, dissolve hydroxylamine hydrochloride (16.7 g) and potassium carbonate (99.5 g) in water (40 mL) and stir for 30 minutes. Add THF (360 mL) followed by the hydrazone (50.3 g) from the previous step. Heat the mixture to 65 °C and maintain for 2 hours. After cooling, adjust the pH to 1 with concentrated HCl. The layers are separated, and the aqueous layer is basified with 20% sodium hydroxide to a pH of 10-12, causing the product to precipitate. The solid is collected by filtration, washed with water, and dried to afford 3-amino-5-methylisoxazole.[1] A typical yield for this process is around 79% with high purity.[1]

Final Acylation Step: Synthesis of this compound

This step involves the nucleophilic attack of the 3-amino group of the isoxazole onto the electrophilic carbonyl carbon of a bromoacetyl halide.

Mechanistic Principles and Reagent Rationale

The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-amino-5-methylisoxazole attacks the carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate which then collapses, expelling the bromide ion to form the protonated amide. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion and preventing protonation of the starting amine.

-

Acylating Agent: Bromoacetyl bromide or chloride are highly reactive and effective for this transformation. Bromoacetyl bromide is often preferred for its higher reactivity.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are ideal as they dissolve the reactants without participating in the reaction.

-

Base: A tertiary amine base like triethylamine is used as an acid scavenger. It does not compete with the primary amine nucleophile.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles | Notes |

| 3-Amino-5-methylisoxazole | 98.10 | 5.0 g | 0.051 | Dry and pure |

| Bromoacetyl Bromide | 201.86 | 11.3 g (5.5 mL) | 0.056 | Lachrymatory, handle in fume hood |

| Triethylamine (TEA) | 101.19 | 7.1 mL | 0.051 | Anhydrous |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 3-amino-5-methylisoxazole (5.0 g) and triethylamine (7.1 mL) in anhydrous DCM (100 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of bromoacetyl bromide (11.3 g) in anhydrous DCM (20 mL) dropwise to the cooled amine solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 1M HCl (2x 30 mL), saturated sodium bicarbonate solution (2x 30 mL), and brine (1x 30 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) yields the pure this compound.

Caption: General workflow for the final acylation and purification.

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The following analytical data are expected for this compound.

| Property | Expected Value |

| Molecular Formula | C₆H₇BrN₂O₂ |

| Molecular Weight | 219.04 g/mol [4] |

| Appearance | White to off-white powder/solid[5] |

| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H, -CH₃), δ ~4.0 (s, 2H, -CH₂Br), δ ~8.5 (br s, 1H, -NH) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |

| Mass Spec (ESI+) | m/z 219/221 [M+H]⁺ (characteristic bromine isotope pattern) |

Safety and Handling

The synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.

| Chemical | Hazard Class | Key Precautions |

| Sodium Hydride | Flammable Solid, Water-Reactive | Handle under inert atmosphere. Reacts violently with water to produce flammable hydrogen gas. Wear fire-retardant lab coat. |

| Bromoacetyl Bromide | Corrosive, Lachrymator | Highly toxic and corrosive. Causes severe skin burns and eye damage. Strong lachrymator. Always handle in a certified chemical fume hood with appropriate PPE (gloves, goggles, face shield). |

| Triethylamine | Flammable Liquid, Corrosive | Flammable and causes skin and eye irritation. Use in a well-ventilated area or fume hood. |

| Dichloromethane | Carcinogen (Suspected) | Volatile and suspected carcinogen. Minimize exposure and handle only in a fume hood. |

| Heterocyclic Amines | Toxic | Many heterocyclic amines are considered potentially mutagenic or carcinogenic.[6][7][8] Avoid inhalation and skin contact. |

Always consult the Safety Data Sheet (SDS) for each chemical before use. A thorough risk assessment should be conducted prior to commencing any experimental work.

Conclusion

The synthesis of this compound is a robust and reproducible two-stage process. The key to success lies in the efficient preparation of the 3-amino-5-methylisoxazole intermediate, followed by a controlled acylation reaction. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce this versatile chemical building block for application in medicinal chemistry and materials science.

References

-

Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5. [Link]

- Google Patents. (CN107721941B). Preparation method of 3-amino-5-methyl isoxazole.

- Google Patents. (CA1301766C). Process for the manufacture of 3-amino-5-methylisoxazole.

-

Al-Ayed, A. S. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds. [Link]

-

PrepChem.com. Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link]

-

LookChem.com. 2-BroMo-N-(5-Methyl Isoxazole-3-Yl)AcetaMide CAS NO.92947-26-7. [Link]

-

ResearchGate. Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives. [Link]

- Google Patents. (DE3731850A1). METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.

-

PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. [Link]

-

IMIST. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

-

PubMed. N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. [Link]

-

National Center for Biotechnology Information. (2023). Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review. Food Research International, 172, 113175. [Link]

-

Taylor & Francis Online. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds. [Link]

-

Kansas State University. Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. [Link]

-

Organic Syntheses. Acetamide, N-bromo-. [Link]

-

PubMed. (2020). Preparation of a Broad-Spectrum Heterocyclic Aromatic Amines (HAAs) Antibody and Its Application in Detection of Eight HAAs in Heat Processed Meat. Journal of Agricultural and Food Chemistry, 68(52), 15537-15545. [Link]

Sources

- 1. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 2. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 3. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 4. 92947-26-7|2-Bromo-N-(5-methylisoxazol-3-yl)acetamide|BLD Pharm [bldpharm.com]

- 5. 2-BroMo-N-(5-Methyl Isoxazole-3-Yl)AcetaMide, CasNo.92947-26-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meatscience.org [meatscience.org]

- 8. Preparation of a Broad-Spectrum Heterocyclic Aromatic Amines (HAAs) Antibody and Its Application in Detection of Eight HAAs in Heat Processed Meat - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide" chemical properties

An In-depth Technical Guide to 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. As a key intermediate and building block, its properties and reactivity are of significant interest in the synthesis of novel chemical entities. This document moves beyond a simple data sheet, offering insights into its synthesis, reactivity, and practical application, grounded in established chemical principles. The persona of a Senior Application Scientist informs the content, emphasizing not just the 'what' but the 'why' behind the methodologies and interpretations presented.

Core Molecular Identity and Physicochemical Profile

This compound is a bifunctional organic compound featuring a reactive α-bromo amide group and a 5-methylisoxazole heterocyclic core. This structure makes it a valuable electrophilic building block for introducing the "(5-methyl-isoxazol-3-yl)-acetamido" moiety in synthetic chemistry.

Chemical Structure

The structural arrangement is key to its reactivity, with the bromine atom positioned alpha to the amide carbonyl, activating it for nucleophilic substitution.

Caption: Chemical structure of the title compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties. While experimental data for properties like melting and boiling points are not widely published, the values can be estimated or determined empirically.

| Property | Value | Source |

| CAS Number | 92947-26-7 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O₂ | [3] |

| Molecular Weight | 219.04 g/mol | [3] |

| Appearance | White powder | [2] |

| Purity | Typically ≥99% | [2] |

| Storage | Sealed and preserved in a cool, dry place | [2] |

Synthesis Protocol: An Authoritative Approach

The logical and most common synthesis route for this molecule is the N-acylation of 3-amino-5-methylisoxazole with a bromoacetyl halide, such as bromoacetyl chloride or bromide. This is a standard nucleophilic acyl substitution reaction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-5-methylisoxazole (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting amine in a suitable dry aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Causality Insight: The base is crucial to neutralize the HCl or HBr byproduct generated during the acylation, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An aprotic solvent is used to prevent reaction with the highly reactive bromoacetyl chloride.

-

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Causality Insight: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure selective N-acylation.

-

-

Reagent Addition: Add bromoacetyl chloride or bromide (1.1 eq), dissolved in a small amount of the reaction solvent, dropwise to the cooled solution via the dropping funnel over 20-30 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Causality Insight: The water quench hydrolyzes any remaining bromoacetyl chloride. The acid wash removes the base (TEA/DIPEA), the bicarbonate wash removes any bromoacetic acid impurity, and the brine wash removes residual water.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Reactivity and Mechanistic Considerations

The primary utility of this compound stems from its role as an electrophilic alkylating agent. The carbon atom bonded to the bromine is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself.

Primary Reaction: Nucleophilic Substitution (SN2)

The compound readily reacts with a wide range of nucleophiles (e.g., amines, thiols, phenols) in an SN2 fashion to form a new carbon-nucleophile bond, displacing the bromide ion. This reaction is fundamental to its application as a linker or for elaborating molecular scaffolds in drug discovery.

Caption: Generalized SN2 mechanism with a nucleophile.

Applications in Medicinal Chemistry and Drug Development

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. This compound serves as an efficient tool to incorporate this valuable scaffold.

-

Fragment-Based Drug Discovery (FBDD): It can be used as a reactive fragment to covalently bind to target proteins, helping to identify binding pockets and starting points for drug design.

-

Lead Optimization: In the lead optimization phase, it is used to systematically modify a lead compound. By reacting it with amines or thiols on a parent molecule, chemists can explore the structure-activity relationship (SAR) of the appended isoxazole group.

-

Synthesis of Heterocyclic Systems: It can serve as a precursor for more complex heterocyclic systems through intramolecular cyclization reactions after the initial alkylation step. For example, reaction with a thioamide could lead to the formation of a thiazole ring.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized material. Below are the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A singlet for the methylene protons (–CH₂–) around 3.8-4.2 ppm.

-

A singlet for the methyl protons (–CH₃) on the isoxazole ring around 2.4 ppm.

-

A singlet for the isoxazole ring proton (–CH=) around 6.2-6.5 ppm.

-

A broad singlet for the amide proton (–NH–) typically downfield, >8.0 ppm.

-

-

¹³C NMR: Key signals would include the carbonyl carbon (~165-170 ppm), the methylene carbon (~25-30 ppm), and the carbons of the isoxazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:

-

A strong C=O stretch (amide I band) around 1670-1690 cm⁻¹.

-

An N-H stretch around 3200-3300 cm⁻¹.

-

Safety, Handling, and Toxicology

While a specific, comprehensive safety data sheet for this exact compound is not widely available, its hazards can be reliably inferred from its chemical class (α-haloamides).[4][5]

-

Hazard Classification: Presumed to be harmful if swallowed, in contact with skin, or if inhaled.[4] It is expected to be a skin, eye, and respiratory tract irritant. As an alkylating agent, it should be treated as a potential mutagen and handled with appropriate caution.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

-

Inhalation: Remove from exposure to fresh air immediately.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water.[4]

-

In all cases of exposure, seek immediate medical attention.

-

References

-

PubChem. This compound | C6H7BrN2O2 | CID 6485065. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]

-

LookChem. 2-BroMo-N-(5-Methyl Isoxazole-3-Yl)AcetaMide CAS NO.92947-26-7. [Link]

-

Organic Syntheses. Acetamide, N-bromo-. [Link]

-

PubChem. 2-Bromoacetamide | C2H4BrNO | CID 69632. [Link]

-

PubChem. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260. [Link]

-

PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. [Link]

-

NIST. 2-Bromoacetamide - Mass Spectrum. [Link]

-

ResearchGate. (PDF) 2-Bromoacetamide. [Link]

Sources

- 1. 92947-26-7|2-Bromo-N-(5-methylisoxazol-3-yl)acetamide|BLD Pharm [bldpharm.com]

- 2. 2-BroMo-N-(5-Methyl Isoxazole-3-Yl)AcetaMide, CasNo.92947-26-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. This compound | C6H7BrN2O2 | CID 6485065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

"2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action and Target Validation Strategy for 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide

Authored by: A Senior Application Scientist

Preamble: From Chemical Intermediate to Mechanistic Probe

This compound is a molecule frequently documented in the synthetic chemistry literature and patent filings, often serving as a reactive intermediate in the elaboration of more complex pharmaceutical agents. However, its intrinsic chemical properties, specifically the presence of a reactive bromoacetamide moiety appended to a drug-like isoxazole scaffold, suggest a potential role as a covalent inhibitor. This guide moves beyond its role as a simple building block to propose a putative mechanism of action and outlines a comprehensive, field-proven strategy for its target identification and validation. This document is intended for researchers in chemical biology, pharmacology, and drug development seeking to uncover the therapeutic potential of such reactive fragments.

Part 1: Deconstruction of the Molecular Architecture and Mechanistic Hypothesis

The foundation for understanding the potential biological activity of this compound lies in its two primary functional components: the electrophilic "warhead" and the "recognition scaffold."

The Bromoacetamide Warhead: A Covalent Alkylating Agent

The bromoacetamide group is a classic example of a reactive electrophile used in the design of covalent inhibitors. The carbon atom alpha to the carbonyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the adjacent carbonyl and the bromine leaving group.

Our central hypothesis is that this compound functions as an irreversible covalent inhibitor by alkylating nucleophilic residues within the active or allosteric site of a target protein. Key amino acid residues prone to such modification include:

-

Cysteine: The thiol side chain is a potent nucleophile, readily attacking the electrophilic carbon and displacing the bromide ion. This is often the most targeted residue for such warheads.

-

Histidine: The imidazole ring can also serve as a nucleophile.

-

Lysine: The primary amine of the side chain can be alkylated.

-

Serine/Threonine: While less reactive, the hydroxyl groups can also be targeted under certain conditions.

The resulting covalent bond formation leads to the irreversible inactivation of the target protein, a mechanism that can offer advantages in terms of potency and duration of action.

Caption: Proposed mechanism of irreversible covalent inhibition.

The 5-Methyl-Isoxazole Scaffold: Guiding the Interaction

While the bromoacetamide provides the reactive capability, the 5-methyl-isoxazole ring acts as the recognition element. This heterocyclic moiety is a common feature in medicinal chemistry, valued for its ability to engage in various non-covalent interactions that confer binding affinity and selectivity for a specific protein target. These interactions may include:

-

Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.

-

Hydrophobic Interactions: The methyl group provides a key hydrophobic contact point.

-

π-Stacking: The aromatic character of the ring can interact with aromatic residues like phenylalanine or tyrosine in the protein's binding pocket.

The role of this scaffold is to orient the bromoacetamide "warhead" in a precise geometry and proximity to a targetable nucleophile, thereby driving the selectivity of the covalent modification. Without this guiding scaffold, the reactive group would indiscriminately alkylate proteins and other biomolecules, leading to high toxicity.

Part 2: A Self-Validating Experimental Workflow for Target Deconvolution

To move from a putative mechanism to validated science, a systematic and rigorous experimental cascade is required. The following protocol is designed as a self-validating system, where each stage provides the foundation for the next, ensuring a high degree of confidence in the final identified target.

Phase 1: Target Identification using Chemical Proteomics

The primary challenge is to identify which protein(s) in the proteome are covalently modified by the compound. Activity-Based Protein Profiling (ABPP) is the gold standard for this task.

Experimental Protocol: Competitive ABPP for Target Identification

-

Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of the parent compound to serve as a clickable probe for target enrichment.

-

Cell Lysate Preparation: Prepare proteomes from a relevant cell line or tissue homogenate.

-

Competitive Incubation:

-

Control Group: Treat one aliquot of the proteome with DMSO (vehicle).

-

Experimental Group: Treat a second aliquot with an excess of this compound for a defined period (e.g., 1 hour).

-

-

Probe Labeling: Add the clickable probe to both aliquots. The probe will label targets that were NOT already blocked by the parent compound.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., Biotin-Azide/Alkyne) to the covalently bound probe.

-

Enrichment: Use streptavidin beads to pull down the biotin-tagged proteins.

-

On-Bead Digestion & Mass Spectrometry: Digest the enriched proteins into peptides and analyze them using LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly depleted in the experimental group compared to the control. These "disappeared" proteins are the primary candidates for being true targets of the parent compound.

Phase 2: Target Engagement and Biochemical Validation

Once a list of candidate targets is generated, the next step is to confirm direct engagement and measure the inhibitory effect.

| Assay | Methodology | Primary Outcome |

| Cellular Thermal Shift Assay (CETSA) | Treat intact cells with the compound, heat them to various temperatures, and quantify soluble protein levels by Western Blot or MS. | A shift in the melting temperature of a target protein upon compound binding confirms direct engagement in a cellular context. |

| In Vitro Enzymatic Assay | Recombinantly express and purify the candidate protein. Perform activity assays in the presence of varying concentrations of the compound. | Determine the IC₅₀ (concentration for 50% inhibition) and confirm time-dependent inactivation, a hallmark of covalent inhibitors. |

| Intact Protein Mass Spectrometry | Incubate the purified protein with the compound and analyze the mixture using high-resolution mass spectrometry. | Observe a mass shift corresponding to the addition of the compound's mass, providing direct evidence of covalent adduction. |

Phase 3: Site-of-Modification Mapping

Identifying the specific amino acid residue modified by the compound is crucial for validating the proposed mechanism and for future structure-activity relationship (SAR) studies.

Experimental Protocol: Peptide Mapping by LC-MS/MS

-

Covalent Labeling: Incubate the purified target protein with the compound to achieve full modification.

-

Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture. The instrument will fragment the peptides and measure the masses of the fragments.

-

Data Interpretation: Search for a peptide whose mass corresponds to the original peptide plus the mass of the inhibitor fragment. The fragmentation pattern (MS/MS spectrum) of this modified peptide will pinpoint the exact amino acid that has been alkylated.

Caption: A self-validating workflow for target deconvolution.

Conclusion and Forward Outlook

This compound represents a compelling starting point for a fragment-based drug discovery campaign centered on covalent inhibition. Its simple structure belies a potent, mechanistically defined mode of action. The true value of this compound is not as a final drug, but as a chemical tool to probe protein function. By executing the rigorous, multi-stage validation workflow detailed herein—from unbiased proteomic screening to precise biochemical characterization and site-of-modification mapping—researchers can confidently identify and validate its biological target. This foundational knowledge is the critical first step in transforming a reactive intermediate into a selective and potent therapeutic lead.

References

This section would be populated with specific citations to literature on covalent inhibitors, ABPP, CETSA, and mass spectrometry methods as the research progresses. The URLs would link to authoritative sources such as peer-reviewed journals and methods papers.

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide (CAS No. 92947-26-7). As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents, a thorough understanding of its structural confirmation via spectroscopic methods is paramount. This document, authored from the perspective of a Senior Application Scientist, synthesizes predictive data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust, reference-based framework for its characterization. Methodologies for data acquisition are also detailed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spectroscopic Analysis

This compound is a molecule of interest in medicinal chemistry due to the presence of the bioactive isoxazole ring and a reactive bromoacetyl moiety, making it a versatile building block for more complex structures. Accurate structural elucidation is the bedrock of any chemical research and development program. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming identity, purity, and structural integrity. This guide will systematically deconstruct the predicted spectroscopic signature of the target molecule.

Below is the chemical structure of this compound:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectrum Acquisition

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][2][3] The choice of solvent is critical as it must completely dissolve the analyte without interfering with the signals of interest.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.[3]

-

Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.5 - 10.5 | Singlet (broad) | 1H | NH | The amide proton is expected to be significantly deshielded and may appear as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |

| ~ 6.2 - 6.5 | Singlet | 1H | Isoxazole CH | The proton on the isoxazole ring is in an electron-deficient environment, leading to a downfield shift.[4][5] |

| ~ 4.0 - 4.2 | Singlet | 2H | Br-CH₂ | The methylene protons are adjacent to an electronegative bromine atom and a carbonyl group, causing a significant downfield shift. |

| ~ 2.4 - 2.6 | Singlet | 3H | CH₃ | The methyl protons on the isoxazole ring are attached to an sp²-hybridized carbon and will appear as a singlet in the typical alkyl region. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the carbon backbone of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 - 172 | C =O (Amide) | The carbonyl carbon of the amide is characteristically found in this downfield region.[6] |

| ~ 160 - 165 | Isoxazole C -O | The sp² carbon of the isoxazole ring attached to the oxygen atom is expected to be significantly deshielded.[7][8] |

| ~ 155 - 160 | Isoxazole C -N | The sp² carbon bonded to the amide nitrogen will also be in a deshielded environment.[7][8] |

| ~ 95 - 100 | Isoxazole C H | The sp² methine carbon of the isoxazole ring will appear in the aromatic/heteroaromatic region.[4] |

| ~ 28 - 32 | Br-C H₂ | The carbon of the bromoacetyl group is shifted downfield due to the attached bromine atom. |

| ~ 11 - 14 | C H₃ | The methyl carbon will appear in the typical upfield aliphatic region.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: KBr Pellet Method

For solid samples, the KBr pellet technique is a standard method for obtaining an IR spectrum:

-

Grinding: Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[10][11] The goal is to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press.[10][12] This will form a thin, transparent or translucent disc.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Caption: Workflow for preparing a KBr pellet for IR analysis.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the amide and isoxazole functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3250 - 3350 | Medium | N-H stretch | Secondary Amide |

| ~ 1680 - 1700 | Strong | C=O stretch (Amide I) | Amide |

| ~ 1580 - 1620 | Medium | C=N stretch | Isoxazole |

| ~ 1520 - 1560 | Strong | N-H bend (Amide II) | Amide |

| ~ 1400 - 1450 | Medium | C-N stretch (Amide III) | Amide |

| ~ 1200 - 1300 | Medium | C-N stretch | Amine |

| ~ 600 - 700 | Strong | C-Br stretch | Alkyl Bromide |

The presence of a strong absorption around 1680-1700 cm⁻¹ for the amide I band and a medium peak around 3250-3350 cm⁻¹ for the N-H stretch would be key diagnostic features.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[16][17][18]

-

Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will exhibit a molecular ion peak and several key fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted Key Ions:

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment |

| 219 | 221 | [M]⁺• (Molecular Ion) |

| 140 | 140 | [M - Br]⁺ |

| 121 | 123 | [BrCH₂CO]⁺ |

| 98 | 98 | [C₄H₆N₂O]⁺ (5-methyl-3-aminoisoxazole) |

| 43 | 43 | [CH₃CO]⁺ |

A primary fragmentation pathway is likely the cleavage of the C-Br bond or the amide C-N bond.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. mdpi.com [mdpi.com]

- 5. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. kinteksolution.com [kinteksolution.com]

- 11. shimadzu.com [shimadzu.com]

- 12. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

In-Depth Technical Guide: Biological Activity of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] Derivatives of this five-membered heterocycle have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This guide focuses on a specific, promising class of these compounds: derivatives of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide. By exploring their synthesis, multifaceted biological activities, and structure-activity relationships, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of this chemical scaffold.

I. The Core Molecule: Synthesis and Chemical Profile

The parent compound, this compound (CAS NO. 92947-26-7), serves as a crucial starting material for the synthesis of a diverse library of derivatives.[2][3][4][5] Its synthesis is a key step in the development of novel therapeutic agents.

General Synthesis Pathway

The synthesis of this compound derivatives typically involves a multi-step process, often starting from readily available precursors. A common approach involves the reaction of a substituted thiol with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.[1] The bromo-analogue serves as a key intermediate for further structural modifications.

Caption: General synthesis workflow for N-(5-methyl-isoxazol-3-yl)-acetamide derivatives.

II. Anticancer Activity: A Promising Frontier

Derivatives of this compound have emerged as a promising class of anticancer agents. Studies have demonstrated their cytotoxic effects against various cancer cell lines, with some compounds exhibiting potent activity.

Cytotoxicity against Human Cancer Cell Lines

A study on 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives revealed significant cytotoxic effects against human colon carcinoma (HT-29) and melanoma (C-6) cell lines.[1]

| Compound | Substitution (R) | HT-29 IC50 (µM) | C-6 IC50 (µM) |

| 3g | 1-phenyl-1H-1,2,3,4-tetrazol-5-yl | 0.74 | 0.64 |

| 3h | 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl | 0.82 | 0.71 |

| 3i | 1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl | 1.12 | 1.05 |

Data sourced from a study on 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives.[1]

Mechanism of Action: Inhibition of DNA Synthesis

The anticancer activity of these derivatives appears to be mediated, at least in part, by the inhibition of DNA synthesis in cancer cells. The most potent cytotoxic compounds, 3g and 3h , demonstrated notable inhibition of DNA synthesis in both HT-29 and C-6 cell lines.[1] This suggests that these compounds may interfere with DNA replication, leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of anticancer action.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Step-by-Step Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add various concentrations of the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[7][8]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

III. Antimicrobial Activity: A Dual Threat

In addition to their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial potential.

Antifungal Activity

A study on 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives demonstrated that several compounds exhibited antifungal activity equal to the standard drug Ketoconazole against various fungal strains.[1] However, the same study reported that these compounds showed very poor antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[9]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[9]

-

MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.[9]

IV. Anti-inflammatory and Antioxidant Potential: Exploring Further Therapeutic Avenues

While specific data on the anti-inflammatory and antioxidant activities of this compound derivatives are still emerging, the broader class of isoxazole derivatives is known to possess these properties. Further investigation into these activities is a promising area for future research.

Potential Anti-inflammatory Mechanism: Modulation of Nitric Oxide Production

Inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[11] Many anti-inflammatory compounds exert their effects by inhibiting NO production in activated macrophages.

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Principle: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][11]

Step-by-Step Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[11]

-

Supernatant Collection: After incubation (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[6][11]

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Potential Antioxidant Mechanism: Radical Scavenging

Antioxidants can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[12]

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[10][12]

Step-by-Step Protocol:

-

Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution.[10]

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[10][12]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[12]

V. Structure-Activity Relationships: Guiding Future Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. For the 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide scaffold, the nature of the substituent at the 2-position of the acetamide chain significantly influences the biological activity.

The presence of a tetrazole ring at this position, particularly with phenyl or substituted phenyl groups, has been shown to be critical for potent anticancer activity.[1] Further modifications to this part of the molecule, as well as substitutions on the isoxazole and phenyl rings, could lead to the discovery of new drug candidates with improved therapeutic profiles.

VI. Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antifungal activities, coupled with the potential for anti-inflammatory and antioxidant effects, make them an attractive area for further investigation.

Future research should focus on:

-

Synthesis of a broader library of derivatives to explore a wider chemical space and refine the structure-activity relationships.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in their biological activities.

-

Evaluation of their in vivo efficacy and safety profiles in relevant animal models.

By continuing to explore the rich chemistry and biology of this isoxazole-based scaffold, the scientific community can unlock its full therapeutic potential for the benefit of patients worldwide.

References

-

Broth microdilution. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.

- Bio-protocol. (2021). 2.5.4. DPPH∙ Radical Scavenging Assay. Bio-protocol.

- Marine Biology. (n.d.). DPPH radical scavenging activity.

- Kim, H. J., et al. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 54(5), 743-749.

- Park, J. W., et al. (2001). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. FEMS Immunology & Medical Microbiology, 31(1), 17-23.

- ResearchTweet. (n.d.).

- Gümüş, M., et al. (2014). Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives. Medicinal Chemistry Research, 23(10), 4357-4367.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 2-BroMo-N-(5-Methyl Isoxazole-3-Yl)AcetaMide CAS NO.92947-26-7.

- Wu, D., et al. (2005). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. The Journal of nutritional biochemistry, 16(12), 738-746.

- El-Faham, A., et al. (2021). Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide. Archiv der Pharmazie, 354(10), 2100149.

- PubChem. (n.d.). This compound.

- BLDpharm. (n.d.). 92947-26-7|2-Bromo-N-(5-methylisoxazol-3-yl)acetamide.

- Santa Cruz Biotechnology. (n.d.). 2-bromo-N-(5-methylisoxazol-3-yl)pentanamide.

- ChemicalBook. (n.d.). This compound.

- Sharma, P., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)

- Bouyahya, A., et al. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Journal of Molecular Structure, 1300, 137256.

- El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-BroMo-N-(5-Methyl Isoxazole-3-Yl)AcetaMide, CasNo.92947-26-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. This compound | C6H7BrN2O2 | CID 6485065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 92947-26-7|2-Bromo-N-(5-methylisoxazol-3-yl)acetamide|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: [m.chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. marinebiology.pt [marinebiology.pt]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide: A Covalent Fragment for Modern Drug Discovery

Abstract

The resurgence of covalent inhibitors in drug discovery, underscored by recent clinical successes, has revitalized interest in electrophilic fragments as starting points for potent and selective therapeutics.[1][2] This guide provides an in-depth technical overview of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide , a bifunctional fragment designed for covalent fragment-based drug discovery (cFBDD). We will dissect its molecular architecture, detailing the roles of the reactive bromoacetamide "warhead" and the 5-methyl-isoxazole recognition element. This document provides field-proven, step-by-step protocols for synthesis, target identification using chemoproteomics, and biophysical validation, designed to be self-validating and robust. By explaining the causality behind experimental choices, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows to effectively leverage this and similar covalent fragments to tackle challenging drug targets.

Introduction: The Strategic Advantage of Covalent Fragments

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful engine for hit identification, predicated on the principle that small, low-complexity molecules can probe chemical space more efficiently than large, complex ones.[3][4] Covalent FBDD (cFBDD) adds another layer of strategic advantage. It combines the efficiency of fragment screening with the durable pharmacology of targeted covalent inhibitors (TCIs).[1]

TCIs form a stable bond with a specific amino acid residue on the target protein, offering benefits such as:

-

Enhanced Potency: By forming an irreversible bond, the inhibitor can achieve high efficacy even if its initial non-covalent binding affinity is modest.[5]

-

Prolonged Duration of Action: The effect of the drug is tied to the protein's turnover rate rather than the drug's pharmacokinetic profile.[5]

-

Tackling "Undruggable" Targets: Covalent fragments can create tractable starting points for targets lacking deep, well-defined binding pockets, a significant challenge in modern drug discovery.[1][6]

The fragment at the core of this guide, This compound , is an exemplar of rational cFBDD design, merging a reactive electrophile with a proven medicinal chemistry scaffold.

Molecular Profile of this compound

This fragment is intelligently partitioned into two key components: the electrophilic warhead and the recognition scaffold.

-

The Warhead: 2-Bromoacetamide: The α-haloacetamide moiety is a well-characterized electrophile in drug discovery.[5][7] It is a moderately reactive warhead that primarily targets nucleophilic cysteine residues via an S

N2 mechanism, though reactions with lysine or histidine can also occur.[5] While highly reactive electrophiles can lead to off-target effects and potential toxicity, the reactivity of chloro- and bromoacetamides is often considered to be in a suitable range for targeted inhibitor design, though this must be empirically verified for each target.[1][8] -

The Scaffold: 5-Methyl-isoxazole: The isoxazole ring is a five-membered heterocycle frequently employed in medicinal chemistry.[9] It serves as a versatile scaffold that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, guiding the warhead to specific sites on a protein surface. The methyl group provides a lipophilic contact point and can influence the vectoral projection of the fragment out of the binding pocket for future optimization efforts.[3][10]

Physicochemical Properties

Quantitative data for the fragment are summarized below. These properties align well with the "Rule of Three," a guiding principle for fragment library design.

| Property | Value | Source |

| CAS Number | 92947-26-7 | [11][12] |

| Molecular Formula | C₆H₇BrN₂O₂ | [12] |

| Molecular Weight | 219.04 g/mol | [12] |

| SMILES | O=C(NC1=NOC(C)=C1)CBr | [12] |

| Appearance | White powder | [11] |

Synthesis Protocol

The synthesis of this compound is a straightforward two-step process starting from commercially available 3-amino-5-methylisoxazole.

Protocol 2.2.1: Synthesis of this compound

-

Materials: 3-amino-5-methylisoxazole, Bromoacetyl bromide, Dichloromethane (DCM, anhydrous), Triethylamine (TEA), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator, Standard glassware.

-

Step 1: Acylation Reaction.

-

Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add TEA (1.1 eq) to the solution.

-

Slowly add bromoacetyl bromide (1.05 eq) dropwise to the cooled solution. Causality: This slow addition controls the exothermic reaction and prevents side-product formation.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 2: Work-up and Purification.

-

Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and then brine. Causality: These washes remove unreacted reagents and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Step 3: Final Product.

-

The resulting crude product can be purified by flash column chromatography or recrystallization to yield this compound as a white solid.[11]

-

Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Experimental Workflows for Target Engagement

Deploying a covalent fragment requires robust workflows to identify its protein targets and validate the interaction. We present two orthogonal, field-proven approaches: a target-agnostic chemoproteomic screen and a target-specific biophysical validation cascade.

Workflow 1: Target-Agnostic Identification via Chemoproteomics

To discover which proteins this fragment interacts with across the entire proteome, we employ a competitive Activity-Based Protein Profiling (ABPP) workflow.[13][14] This powerful chemoproteomic technique uses chemical probes to map protein function directly in complex biological systems.[2][15][16]

Core Principle: Cells or cell lysates are first treated with our fragment. Then, a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) is added. If our fragment has bound to a protein's cysteine, it will block the binding of the probe. Using mass spectrometry, we can identify and quantify the proteins that are less labeled by the probe in the treated sample compared to a control, thus revealing the fragment's targets.[17][18][19]

Protocol 3.1.1: Competitive ABPP for Target Identification

-

Preparation: Prepare cell lysates (e.g., from a relevant cancer cell line) in a suitable buffer without DTT or other reducing agents. Determine and normalize the protein concentration for all samples.

-

Incubation:

-

Test Sample: Treat lysate with this compound at a final concentration of 10-100 µM.

-

Control Sample: Treat an equal volume of lysate with the same percentage of vehicle (e.g., DMSO).

-

Incubate all samples for 1 hour at 37°C. Causality: This allows the fragment to covalently bind to its targets.

-

-

Probe Labeling: Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to both test and control samples at a final concentration of 1-5 µM. Incubate for 30 minutes.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a biotin-azide tag, copper sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). This attaches biotin to the probe-labeled proteins.

-

Enrichment: Add streptavidin-coated beads to the samples to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

Proteomics Sample Prep: Perform on-bead tryptic digestion to release peptides from the captured proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis (Self-Validation): Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides. True targets of the fragment will show a significant and dose-dependent reduction in signal (probe labeling) in the test sample compared to the DMSO control.[20]

Workflow 2: Target-Specific Validation Cascade

Once putative targets are identified, a focused validation is essential. This cascade confirms direct binding, determines the stoichiometry, and provides structural insights.

Protocol 3.2.1: Intact Protein Mass Spectrometry

This is the most direct method to confirm covalent modification of a purified protein.[15][21][22]

-

Incubation: Incubate the purified protein of interest with a 5-10 fold molar excess of the fragment for 1-2 hours. Include a DMSO control.

-

Analysis: Desalt the samples and analyze them using high-resolution mass spectrometry (HRMS), such as ESI-TOF or Orbitrap.[23][24]

-

Interpretation (Self-Validation): A successful covalent reaction is confirmed by a mass shift in the protein's molecular weight corresponding to the addition of the fragment's mass minus the mass of the leaving group (HBr).[21] The absence of a mass shift in the control confirms the result. This method also reveals the binding stoichiometry (1:1, 1:2, etc.).[15]

Protocol 3.2.2: X-ray Crystallography

For the ultimate validation, determining the crystal structure of the protein-fragment complex provides atomic-level detail of the interaction.[25][26][27]

-

Complex Formation: Incubate the purified protein with a slight excess of the fragment to ensure complete labeling.

-

Crystallization: Set up crystallization screens to obtain high-quality crystals of the covalent complex.

-

Data Collection & Structure Solution: Collect X-ray diffraction data and solve the structure.

-

Interpretation (Self-Validation): The resulting electron density map will unambiguously show the covalent bond between the fragment and a specific residue (e.g., Cys, Lys) and reveal the binding pose of the isoxazole scaffold, providing invaluable information for structure-based drug design.[26][28]

Mechanism of Action and Fragment Evolution

The primary mechanism of action for this compound is the irreversible alkylation of a nucleophilic amino acid residue. The non-covalent interactions of the isoxazole ring first position the fragment within a binding pocket, increasing the effective concentration of the electrophile near the target nucleophile. This proximity-driven effect is key to achieving selectivity and overcoming the inherent reactivity of the warhead.[1]

Once a validated fragment-protein structure is obtained, the journey to a lead compound begins. This process, known as "fragment growing" or "linking," uses the initial fragment as an anchor to build more potent and selective molecules.[3][29]

Conclusion

This compound represents a well-designed chemical tool for covalent fragment-based drug discovery. Its simple yet effective architecture, combining a moderately reactive warhead with a high-value medicinal chemistry scaffold, makes it an excellent starting point for targeting proteins with accessible nucleophilic residues. The workflows detailed in this guide—from target-agnostic chemoproteomic screening to rigorous biophysical and structural validation—provide a comprehensive and self-validating framework for its application. By understanding the principles and applying the protocols herein, researchers can effectively leverage this and similar covalent fragments to unlock novel therapeutic opportunities against challenging disease targets.

References

- 2-BroMo-N-(5-Methyl Isoxazole-3-Yl)AcetaMide CAS NO.92947-26-7. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd.

-

Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9, x240863. Retrieved from [Link]

-

Vinogradov, A. A., & Vartabedian, V. F. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(3), 835-851. Retrieved from [Link]

-

Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Retrieved from [Link]

-

Tedaldi, G., et al. (2009). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 20(9), 1737-1745. Retrieved from [Link]

-

Ward, J. A., et al. (2023). Activity-based protein profiling: A graphical review. Journal of the American Chemical Society, 145(35), 19037-19050. Retrieved from [Link]

-

Chen, H., et al. (2021). Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry, 64(23), 17311-17326. Retrieved from [Link]

-

Rees, D. C., et al. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 52(14), 4243-4251. Retrieved from [Link]

-

Gourlay, L. J., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Society for Mass Spectrometry, 34(3), 441-450. Retrieved from [Link]

-

Boike, L. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship, University of California. Retrieved from [Link]

-

Waring, M. J. (2020). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 25(21), 5001. Retrieved from [Link]

-

Fu, Y., et al. (2019). Fragment splicing-based design, synthesis and safener activity of novel substituted phenyl oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 29(4), 565-569. Retrieved from [Link]

-

Ward, J. A., et al. (2023). Activity-based protein profiling: A graphical review. ResearchGate. Retrieved from [Link]

-

Zhang, T., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(12), 3236-3252. Retrieved from [Link]

-

Li, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. Retrieved from [Link]

-

Chen, H., et al. (2021). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. ACS Pharmacology & Translational Science, 4(4), 1436-1448. Retrieved from [Link]

-

Roberts, T. C., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. Nature Communications, 14(1), 589. Retrieved from [Link]

-

Taddei, M., et al. (2020). Fragment expansion with NUDELs – poised DNA-encoded libraries. Chemical Science, 11(19), 5026-5032. Retrieved from [Link]

-

Li, L., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 343. Retrieved from [Link]

-

Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (n.d.). Emery Pharma. Retrieved from [Link]

-

Singh, R., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 14(10), 1851-1870. Retrieved from [Link]

-

Am Ende, C. W., et al. (2022). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 144(50), 22967-22976. Retrieved from [Link]

-

Covalent inhibitor drug discovery. (n.d.). Domainex. Retrieved from [Link]

-

High Throughput Intact Protein Analysis for Drug Discovery Using Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry. (2022). bioRxiv. Retrieved from [Link]

-

Lee, H., & Lee, K. (2022). Recent advances in the development of covalent inhibitors. Journal of Pharmaceutical Investigation, 52(1), 1-17. Retrieved from [Link]

-

Khan, I., et al. (2022). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives. ResearchGate. Retrieved from [Link]

-

Ward, C. C., et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ACS Chemical Biology, 12(7), 1839-1845. Retrieved from [Link]

-

de la Fuente, A., et al. (2023). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. International Journal of Molecular Sciences, 24(13), 11068. Retrieved from [Link]

-

Gsponer, J., et al. (2017). Following the Lead from Nature with Covalent Inhibitors. CHIMIA International Journal for Chemistry, 71(10), 660-666. Retrieved from [Link]

-